
N-(2,4-difluorophenyl)-2,2-difluoro-2-phenoxyacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2,4-Difluorophenyl) 2-bromobenzamide” is a compound that has been mentioned in scientific literature . It has a molecular weight of 312.11 . Another compound, “N-(2,4-Difluorophenyl)-2-fluorobenzamide”, was synthesized from the condensation reaction of 2-fluorobenzoyl chloride with 2,4-difluoroaniline .
Synthesis Analysis
The compound “N-(2,4-Difluorophenyl)-2-fluorobenzamide” was synthesized in high yield (1.09 g; 87%) using standard synthetic procedures from the condensation reaction of 2-fluorobenzoyl chloride with 2,4-difluoroaniline .
Molecular Structure Analysis
The crystal structure of “N-(2,4-Difluorophenyl)-2-fluorobenzamide” was determined using single-crystal X-ray diffraction methods . Both aromatic rings are effectively coplanar with an interplanar angle of 0.7(2)° .
Chemical Reactions Analysis
The compound “N-(2,4-Difluorophenyl)-2-fluorobenzamide” was synthesized from the condensation reaction of 2-fluorobenzoyl chloride with 2,4-difluoroaniline .
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Synthesis of Phenoxyacetamide Derivatives: Novel phenoxyacetamide derivatives, related to N-(2,4-difluorophenyl)-2,2-difluoro-2-phenoxyacetamide, have been synthesized and evaluated for their potential as insecticidal agents against the cotton leafworm, Spodoptera littoralis. These derivatives exhibit significant insecticidal efficacy, demonstrating the chemical's potential for agricultural applications (Rashid et al., 2021).
- Electrochemical Properties: Research into tetrasubstituted tetraphenylethenes, which share structural similarities with this compound, has shed light on their electrochemical properties. These studies could inform the development of new materials for electronic applications (Schreivogel et al., 2006).
Biological Applications
- Calcium Measurements in Biological Systems: Difluoro derivatives, similar in functional groups to this compound, have been utilized for intracellular calcium measurements, demonstrating the potential for these compounds in biological and medical research to study cellular processes (Smith et al., 1983).
- Development of Fluorescence Probes: Fluorinated compounds have been developed as fluorescence probes for detecting reactive oxygen species in biological systems. This research underscores the utility of fluorinated compounds in designing sensitive diagnostic tools for biomedical research (Setsukinai et al., 2003).
Environmental and Material Science Applications
- Metal-free Oxidation of Lignin: Ionic liquids, similar in reactivity to components of this compound, have promoted the metal-free oxidation of lignin and lignin model compounds, highlighting potential applications in the sustainable processing of lignocellulosic biomass (Yang et al., 2015).
Orientations Futures
The development of new drugs and therapies has attracted extensive research interest in medicinal chemistry and pharmaceuticals over the past several decades . Fluorinated molecules, in particular, have been the subject of much research . Further studies could focus on the synthesis, characterization, and potential applications of “N-(2,4-difluorophenyl)-2,2-difluoro-2-phenoxyacetamide” in various fields.
Propriétés
IUPAC Name |
N-(2,4-difluorophenyl)-2,2-difluoro-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F4NO2/c15-9-6-7-12(11(16)8-9)19-13(20)14(17,18)21-10-4-2-1-3-5-10/h1-8H,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBUBZJAJFBCVFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(C(=O)NC2=C(C=C(C=C2)F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F4NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-({1-[2-(diethylamino)-2-oxoethyl]-1H-indol-3-yl}thio)-N-(3-methylphenyl)acetamide](/img/structure/B2927447.png)
![5-(3,5-dimethylphenyl)-1-(3-fluoro-4-methylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2927449.png)
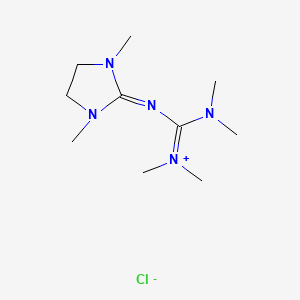
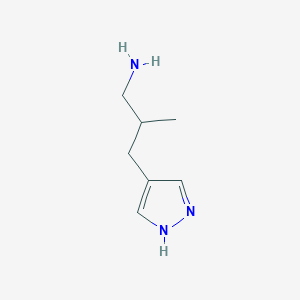
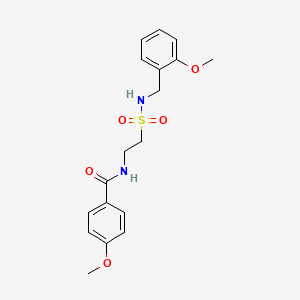
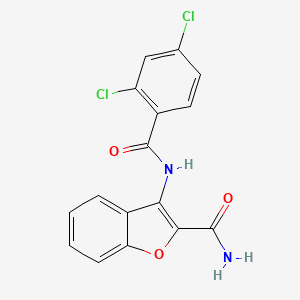
![5-Tert-butyl-3-(2-chlorophenyl)-7-methoxy-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2927458.png)

![1-[6,7-Dimethoxy-3-(4-methylbenzoyl)quinolin-4-yl]piperidine-4-carboxamide hydrochloride](/img/structure/B2927461.png)
![4-Bromo-2-{[(2,4-dimethoxyphenyl)amino]methyl}-6-methoxyphenol](/img/structure/B2927462.png)
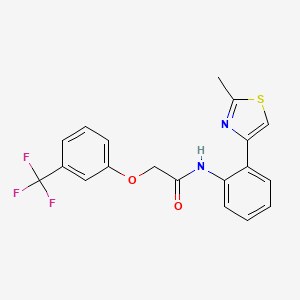
![2-Chloro-6-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyridine-4-carboxylic acid](/img/structure/B2927464.png)
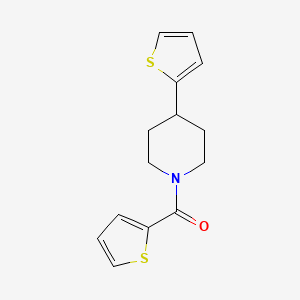
![Methyl 3-[(2-chlorophenyl)methyl]-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylate](/img/structure/B2927468.png)
